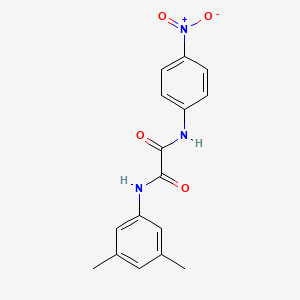

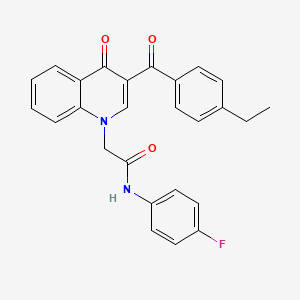

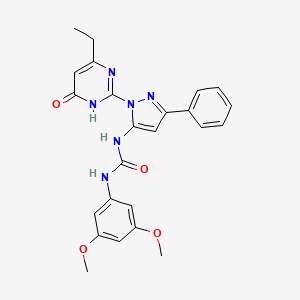

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide, also known as DNO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNO is a type of oxalamide that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions The study by Mamedov et al. (2016) introduces a novel one-pot synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be related to the synthesis of compounds like N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide. This method is particularly significant due to its simplicity and high yield, making it a valuable addition to the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Hybrid Molecular-Based Magnets Lacroix et al. (2001) explored the synthesis of a new hybrid molecular-based ferromagnet, showcasing the interplay between magnetic and nonlinear optical (NLO) behavior in compounds. Although not directly mentioning N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide, the research highlights the potential of oxalamide and related structures in developing materials with dual magnetic and NLO properties, opening avenues for advanced functional materials (Lacroix et al., 2001).

Electrochemical and Photophysical Properties Pistner et al. (2013) synthesized a series of phlorin macrocycles with different aryl groups, including nitrophenyl derivatives, to study their electrochemical and photophysical properties. This research provides insights into how substituents like 4-nitrophenyl groups can influence the redox behavior and fluorescence properties of macrocyclic compounds, which could be relevant to understanding and optimizing the properties of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide for potential applications (Pistner et al., 2013).

Catalysis and Material Science Chen et al. (2023) revealed that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) serves as an effective ligand in copper-catalyzed coupling reactions. This study illuminates the catalytic capabilities of oxalamide derivatives in facilitating the formation of internal alkynes, suggesting potential catalytic applications for N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide in organic synthesis and material science (Chen et al., 2023).

properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNRYCKPWHIXCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)

![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879944.png)